molecular formula C11H17N3O B13892884 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Cat. No.: B13892884
M. Wt: 207.27 g/mol
InChI Key: CAUOJCDGZSTWOX-UHFFFAOYSA-N
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Description

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C11H17N3O. It is known for its unique structure, which includes a piperazine ring attached to a pyridine ring, with an ethanol group at the 1-position of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol typically involves the reaction of 5-chloropyridin-3-ylmethanol with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Its combination of a piperazine ring and a pyridine ring with an ethanol group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(5-piperazin-1-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C11H17N3O/c1-9(15)10-6-11(8-13-7-10)14-4-2-12-3-5-14/h6-9,12,15H,2-5H2,1H3

InChI Key

CAUOJCDGZSTWOX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)N2CCNCC2)O

Origin of Product

United States

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